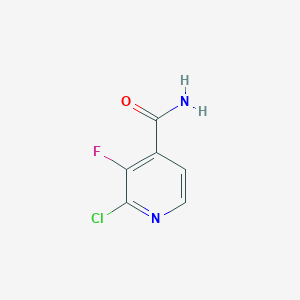

2-Chloro-3-fluoropyridine-4-carboxamide

Descripción general

Descripción

2-Chloro-3-fluoropyridine-4-carboxamide is a chemical compound. However, there is limited information available about this specific compound. It is related to 2-Chloro-3-fluoropyridine1, which has a molecular formula of C5H3ClFN1 and a molecular weight of 131.541.

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly mentioned in the available literature. However, a related compound, 2-chloro-3-fluoropyridine, can be synthesized by adding 2-chloro-3-aminopyridine into tert-butyl nitrite and copper fluoride2. This reaction takes place in an organic solvent under the protection of inert gases for heat-insulation reaction at the temperature of 0-60 DEG C for 1-10 hours2.Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a molecular formula of C5H3ClFN1.Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-3-fluoropyridine-4-carboxamide are not available in the literature. However, fluoropyridines, a class of compounds to which 2-Chloro-3-fluoropyridine-4-carboxamide belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a refractive index of n20/D 1.509 (lit.) and a density of 1.323 g/mL at 25 °C (lit.)4.Aplicaciones Científicas De Investigación

Results

These methods yield fluorinated pyridines with high specificity and efficiency. The synthesized compounds exhibit reduced basicity and reactivity compared to non-fluorinated analogs, making them suitable for further functionalization in drug development .

Application 2: Radiobiology

Methods of Application

Results: The resulting 18 F-substituted pyridines serve as effective imaging agents, providing clear and precise images for the diagnosis and monitoring of cancerous tissues .

Application 3: Agrochemical Development

Methods of Application

Results: The use of fluorinated pyridines in agrochemicals has led to the development of new products with improved efficacy and reduced environmental impact .

Application 4: Pharmaceutical Development

Methods of Application

Results: Several drugs containing fluorinated pyridines have been approved for medical use, demonstrating the importance of these compounds in therapeutic applications .

Application 5: Vapor-Phase Reactions

Methods of Application

Results: The vapor-phase reactions yield high-purity fluorinated pyridines, which are essential for the production of high-performance materials and chemicals .

Application 6: Functional Materials

Methods of Application

Results: Materials developed using fluorinated pyridines exhibit superior performance in various applications, including electronics, coatings, and advanced composites .

Application 7: Development of Herbicides and Insecticides

Methods of Application

Results: The synthesized herbicides and insecticides show improved efficacy and selectivity in controlling pests and weeds, contributing to more sustainable agricultural practices .

Application 8: Local Radiotherapy of Cancer

Methods of Application

Results: These fluoropyridine-based radiotracers can deliver radiation directly to cancerous tissues, minimizing damage to healthy cells and improving patient outcomes .

Application 9: Synthesis of Fluorinated Building Blocks

Methods of Application

Results: The availability of these fluorinated building blocks accelerates the development of new pharmaceuticals with desired properties such as increased potency and bioavailability .

Application 10: Vapor-Phase Reactions in Industrial Chemistry

Methods of Application

Results: The process yields high-purity products that are essential for the manufacturing of performance materials and specialty chemicals .

Application 11: Discovery of Novel Agrochemicals

Methods of Application

Results: This approach has resulted in the commercialization of a number of new agrochemicals that are more effective and environmentally friendly .

Application 12: Advanced Functional Materials

Methods of Application

Results: Materials developed with fluorinated pyridines show superior performance and are used in various high-tech industries, including electronics and aerospace .

Application 13: Electronic Materials

Methods of Application

Results: The use of fluorinated pyridines in electronic materials has led to advancements in semiconductor technology and the production of high-definition LCDs .

Application 14: Antiviral Research

Methods of Application

Results: Some derivatives have shown promising results in preclinical trials, inhibiting viral replication and showing potential as therapeutic agents .

Application 15: Neurological Disorders

Methods of Application

Results: Early research indicates that some derivatives may have neuroprotective effects and could lead to new treatments for neurodegenerative conditions .

Application 16: Advanced Coatings

Methods of Application

Results: Coatings developed with these compounds are used in various industries, including automotive and aerospace, to prolong the lifespan of materials .

Application 17: Fluorinated Dyes and Pigments

Methods of Application

Results: The resulting dyes and pigments are used in high-performance inks, paints, and textiles, offering superior colorfastness and resistance to fading .

Application 18: Peptide Coupling Reagents

Methods of Application

Results: This application is crucial in the synthesis of peptides and proteins for research and therapeutic purposes, providing high yields and purity .

Safety And Hazards

The safety and hazards of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available. However, the related compound 2-Chloro-3-fluoropyridine-4-carboxaldehyde has hazard statements H302 - H318 and precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P5015.

Direcciones Futuras

The future directions of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available in the literature. However, the field of fluorinated pyridines, to which this compound belongs, is of interest due to their potential as imaging agents for various biological applications3.

Please note that the information provided is based on the closest available compounds and may not fully represent the properties of 2-Chloro-3-fluoropyridine-4-carboxamide. For more accurate information, further research and experimentation would be necessary.

Propiedades

IUPAC Name |

2-chloro-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPDGMHWHJFFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoropyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)

![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)